molecular formula C4H12ClNO B1341807 2-(Ethylamino)ethan-1-ol hydrochloride CAS No. 54472-61-6

2-(Ethylamino)ethan-1-ol hydrochloride

Cat. No.: B1341807
CAS No.: 54472-61-6
M. Wt: 125.6 g/mol
InChI Key: GPOMTENHXXIXEG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Ethylamino)ethan-1-ol hydrochloride can be synthesized through the alkylation of primary amines. One common method involves the reaction of ethanolamine with chloroethane . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The process includes steps such as mixing, heating, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethylaminoethanol oxides, while reduction may produce simpler amines .

Scientific Research Applications

2-(Ethylamino)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethylamino)ethan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by stabilizing the hydroxide surface film and adsorbing onto bare sites of the metal . This interaction can lead to changes in the molecular pathways involved in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(Ethylamino)ethan-1-ol hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific molecular structure, which provides unique properties such as higher solubility in water and specific reactivity in chemical reactions. These properties make it particularly useful in applications like corrosion inhibition and organic synthesis .

Properties

IUPAC Name

2-(ethylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.ClH/c1-2-5-3-4-6;/h5-6H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOMTENHXXIXEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591159
Record name 2-(Ethylamino)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54472-61-6
Record name 2-(Ethylamino)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(ethylamino)ethan-1-ol hydrochloride
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